3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine
CAS No.:
Cat. No.: VC17873357
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H24N2O2 |
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Molecular Weight | 240.34 g/mol |
IUPAC Name | [3-(methoxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |
Standard InChI | InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3 |
Standard InChI Key | DBVXHMBIUWNZOT-UHFFFAOYSA-N |
Canonical SMILES | COCC1CCCN(C1)C(=O)C2CCNCC2 |
Introduction
Structural Characteristics and Nomenclature
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine features two piperidine rings interconnected via a carbonyl group. The first piperidine ring is substituted at the 3-position with a methoxymethyl group (-CH2OCH3), while the second piperidine is linked through its 4-carbonyl moiety. This arrangement creates a conformationally constrained scaffold with potential for selective receptor interactions .
Molecular Formula:
Key Structural Features:
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Piperidine Core: Both six-membered nitrogen-containing rings contribute to the compound’s basicity and solubility profile.
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Methoxymethyl Substituent: Introduces steric bulk and modulates electronic properties via the ether oxygen.
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Carbonyl Bridge: Enhances rigidity and facilitates hydrogen-bonding interactions.
Synthetic Methodologies
The synthesis of 3-(methoxymethyl)-1-(piperidine-4-carbonyl)piperidine involves multi-step organic transformations, as inferred from analogous pathways in patent literature .
Stepwise Synthesis Protocol
Critical Considerations:
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Transfer Hydrogenation: Step 1 utilizes formaldehyde under catalytic transfer hydrogenation to achieve N-methylation without requiring high-pressure H2 .
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Grignard Advantage: Turbo Grignard reagents enable ketone formation at ambient temperatures, avoiding cryogenic conditions .
Physicochemical Properties
Data extrapolated from structurally related compounds suggest the following properties :
Stability Profile:
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Thermal Stability: Decomposes above 200°C, with no degradation observed below 100°C .
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pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ester-like carbonyl reactivity .
Industrial and Research Applications
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